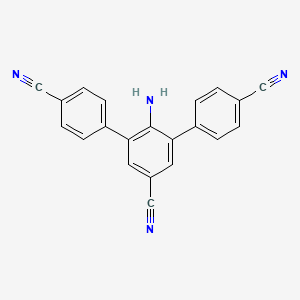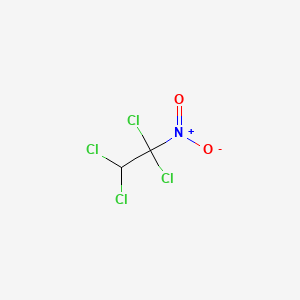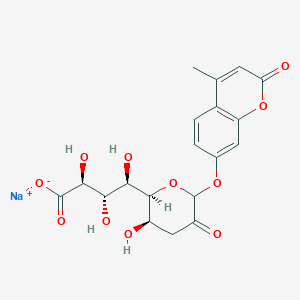
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is often used in biochemical assays and research due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves multiple steps, starting with the preparation of the 4-Methylumbelliferyl moiety This is typically achieved through the reaction of 4-methylumbelliferone with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in enzyme assays to study enzyme kinetics and activity.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various assays to detect and quantify the presence of specific analytes. The pathways involved include the excitation of the compound by UV light, followed by the emission of light at a different wavelength.
類似化合物との比較
Similar Compounds
- 4-Methylumbelliferyl-β-D-glucuronide
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is unique due to its specific structure, which imparts distinct fluorescent properties and makes it suitable for specialized applications in biochemical assays. Its ability to form stable sodium salts also enhances its solubility and usability in various research settings.
特性
分子式 |
C19H19NaO11 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC名 |
sodium;(2S,3S,4R)-2,3,4-trihydroxy-4-[(2S,3R)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-oxooxan-2-yl]butanoate |
InChI |
InChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1 |
InChIキー |
NHQAQAOEMZSJDA-XXKSULJWSA-M |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)C[C@H]([C@H](O3)[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
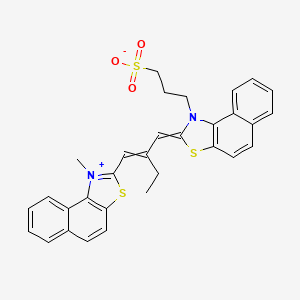
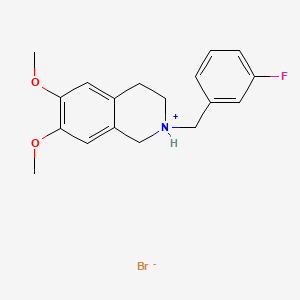
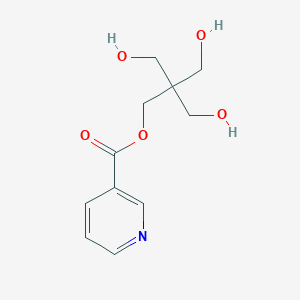

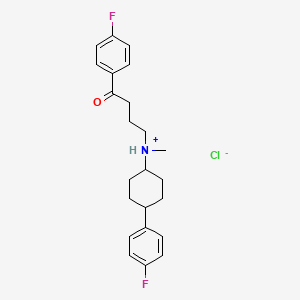
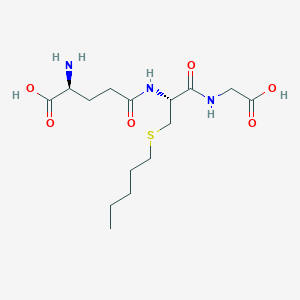
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)


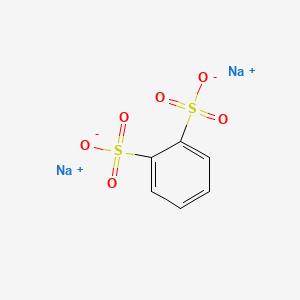
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
